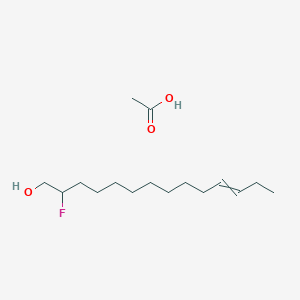
Acetic acid;2-fluorotetradec-11-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-fluorotetradec-11-en-1-ol is an organic compound with the molecular formula C16H29FO2. This compound is characterized by the presence of a fluorine atom attached to a long-chain alcohol, which is further esterified with acetic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-fluorotetradec-11-en-1-ol typically involves the esterification of 2-fluorotetradec-11-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis. These methods can offer higher yields and selectivity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;2-chlorotetradec-11-en-1-ol
- Acetic acid;2-bromotetradec-11-en-1-ol
- Acetic acid;2-iodotetradec-11-en-1-ol
Uniqueness
The presence of the fluorine atom in acetic acid;2-fluorotetradec-11-en-1-ol imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Propiedades
Número CAS |
172617-00-4 |
|---|---|
Fórmula molecular |
C16H31FO3 |
Peso molecular |
290.41 g/mol |
Nombre IUPAC |
acetic acid;2-fluorotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4) |
Clave InChI |
KHZGQZLFSIWGTL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCCCC(CO)F.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
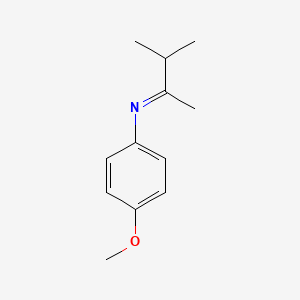
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
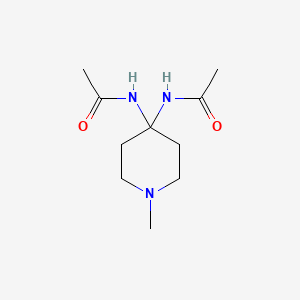
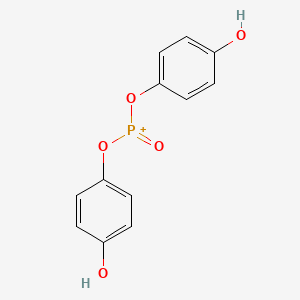
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
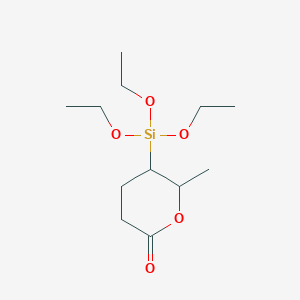
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
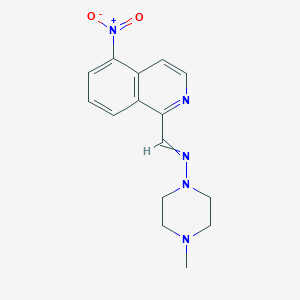
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
